The compound 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester is systematically named as benzyl 3-((methylamino)methyl)piperidine-1-carboxylate according to IUPAC conventions [2] [8]. Its molecular formula is C15H22N2O2, corresponding to a molecular weight of 262.35 g/mol. The structure integrates three key functional elements:
The canonical SMILES representation is O=C(N1CC(CNC)CCC1)OCC2=CC=CC=C2, which precisely encodes the connectivity of atoms [2]. The benzyl ester moiety enhances the compound's lipophilicity compared to non-esterified analogs, influencing its solubility and reactivity in synthetic applications.
The stereochemistry of this compound centers on the chiral piperidine ring and the aminomethyl side chain. The 3-position substitution creates a stereogenic center, making stereoisomerism a critical consideration. While search results do not specify absolute configuration, the compound typically exists as racemic mixtures unless synthesized enantioselectively [8].
Conformational analysis reveals significant flexibility:
These dynamic features influence molecular interactions, particularly in binding scenarios where the protonatable nitrogen (pKa ~10) and carbonyl oxygen may participate in hydrogen bonding. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, tertiary N) creates diverse recognition capabilities.
Table 1: Structural Comparison of Piperidine Carboxylate Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Position | SMILES Notation |
|---|---|---|---|---|---|
| 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester | C15H22N2O2 | 262.35 | -CH2NHCH3 | C3 | O=C(N1CC(CNC)CCC1)OCC2=CC=CC=C2 |
| Benzyl 3-(aminomethyl)piperidine-1-carboxylate [7] | C14H20N2O2 | 248.33 | -CH2NH2 | C3 | O=C(OCC1=CC=CC=C1)N(CCC2)CC2CN |
| 3-Amino-1-benzyl-piperidine-3-carboxylic acid methyl ester [3] | C14H20N2O2 | 248.32 | -NH2, -COOCH3 | C3 | COC(=O)C1(CNCC2)CCCC2N1Cc3ccccc3 |
| Methyl 1-benzylpiperidine-4-carboxylate [5] | C14H19NO2 | 233.31 | -COOCH3 | C4 | COC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Key structural distinctions:
Table 2: Molecular Descriptor Comparison
| Descriptor | 3-Methylaminomethyl Derivative | 3-Aminomethyl Derivative | 4-Carbomethoxy Analog |
|---|---|---|---|
| Heavy Atom Count | 19 | 18 | 17 |
| Rotatable Bond Count | 5 | 5 | 4 |
| Hydrogen Bond Donors | 1 | 2 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Topological PSA (Ų) | 41.6 | 49.3 | 29.5 |
These structural variations profoundly impact physicochemical behavior. The methylaminomethyl substitution yields:
These piperidine derivatives serve as crucial building blocks in medicinal chemistry, where subtle structural differences dramatically influence biological activity. The featured compound's balanced lipophilicity and hydrogen-bonding capacity make it particularly valuable for protease inhibitor scaffolds and GPCR-targeted therapeutics.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: